Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzo[b]thiophene Core: This can be achieved through the cyclization of 2-alkynylphenyl sulfides in the presence of a base and a suitable catalyst.
Introduction of the Carboxylate Group: The benzo[b]thiophene core is then functionalized with a carboxylate group using esterification reactions.
Attachment of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Methylsulfonylation: Finally, the methylsulfonyl group is added via sulfonylation reactions, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting esters to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the ester group would produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, benzo[b]thiophene derivatives have shown potential as antimicrobial and anticancer agents. The presence of the methylsulfonyl and benzamido groups can enhance the compound’s ability to interact with biological targets, leading to significant biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various enzymes and receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with enzymes or receptors, while the methylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: Lacks the benzamido and methylsulfonyl groups, resulting in different chemical and biological properties.
3-(Methylsulfonyl)benzo[b]thiophene: Similar in structure but lacks the carboxylate and benzamido groups.
Benzo[b]thiophene-2-carboxamide: Contains the carboxamide group but lacks the methylsulfonyl group.
Uniqueness
Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methylsulfonyl and benzamido groups allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 3-[(3-methylsulfonylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c1-24-18(21)16-15(13-8-3-4-9-14(13)25-16)19-17(20)11-6-5-7-12(10-11)26(2,22)23/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCLFWWGAIKDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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